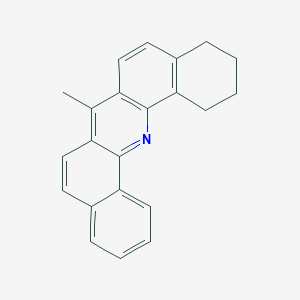![molecular formula C21H24INO4 B010371 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide CAS No. 2679-26-7](/img/structure/B10371.png)
1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide, also known as Berberine, is an isoquinoline alkaloid that is found in several plants, including Berberis vulgaris, Coptis chinensis, and Hydrastis canadensis. This compound has been used for centuries in traditional medicine to treat a variety of ailments, including diarrhea, dysentery, and infections. In recent years, Berberine has gained attention for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases.
Wirkmechanismus
The mechanism of action of 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide is complex and involves several pathways. 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide has been shown to activate AMP-activated protein kinase (AMPK), which is a key regulator of energy metabolism. Activation of AMPK by 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide has also been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling. Inhibition of PTP1B by 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide leads to improved insulin sensitivity and glucose uptake. 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide has also been shown to activate the sirtuin 1 (SIRT1) pathway, which is involved in the regulation of cellular metabolism and aging.
Biochemische Und Physiologische Effekte
1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide has several biochemical and physiological effects on the body. 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide has been shown to lower blood glucose levels by increasing insulin sensitivity and glucose uptake. 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide has also been shown to lower cholesterol levels by inhibiting the activity of HMG-CoA reductase, which is the rate-limiting enzyme in cholesterol synthesis. 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic effects in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide has several advantages for lab experiments, including its low toxicity, high solubility, and low cost. 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide is also readily available and can be synthesized or extracted from plant sources. However, 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide also has some limitations for lab experiments, including its poor bioavailability and rapid metabolism. 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide is also known to interact with several drug-metabolizing enzymes, which may affect the results of lab experiments.
Zukünftige Richtungen
There are several future directions for research on 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide. One area of research is the development of novel formulations of 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide to improve its bioavailability and pharmacokinetics. Another area of research is the identification of new targets and pathways for 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide in various diseases. Additionally, more studies are needed to investigate the safety and efficacy of 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide in humans, particularly in long-term use and in combination with other drugs.
Synthesemethoden
1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide can be synthesized through several methods, including chemical synthesis, microbial synthesis, and plant extraction. The chemical synthesis of 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide involves the condensation of 3,4-dimethoxybenzaldehyde and 2,3,4-trimethoxybenzyl bromide, followed by reduction and iodination to obtain 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide. The microbial synthesis of 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide involves the use of microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, to produce 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide through metabolic pathways. The plant extraction method involves the isolation of 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide from plant sources using solvents and chromatography techniques.
Wissenschaftliche Forschungsanwendungen
1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide has been shown to improve insulin sensitivity, reduce blood glucose levels, and prevent diabetic complications. In cardiovascular research, 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide has been shown to lower cholesterol levels, reduce blood pressure, and prevent atherosclerosis.
Eigenschaften
CAS-Nummer |
2679-26-7 |
|---|---|
Produktname |
1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide |
Molekularformel |
C21H24INO4 |
Molekulargewicht |
481.3 g/mol |
IUPAC-Name |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium;iodide |
InChI |
InChI=1S/C21H24NO4.HI/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3;/h6-9,11-13H,10H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NEDMOWXPUGKQAV-UHFFFAOYSA-M |
SMILES |
C[N+]1=C(C2=CC(=C(C=C2C=C1)OC)OC)CC3=CC(=C(C=C3)OC)OC.[I-] |
Kanonische SMILES |
C[N+]1=C(C2=CC(=C(C=C2C=C1)OC)OC)CC3=CC(=C(C=C3)OC)OC.[I-] |
Andere CAS-Nummern |
2679-26-7 |
Synonyme |
1-((3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide; N-methylpapaverine; 1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium; 2-Methyl-1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline-2-ium; Nsc169685 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



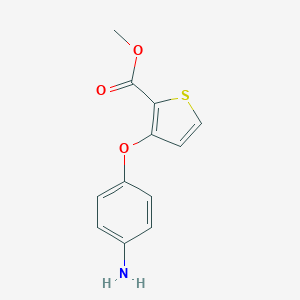
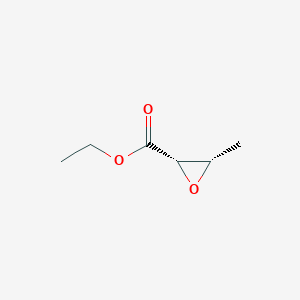
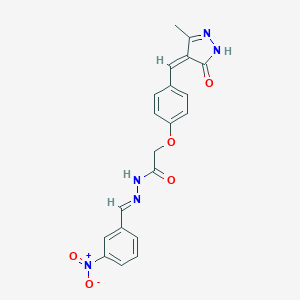
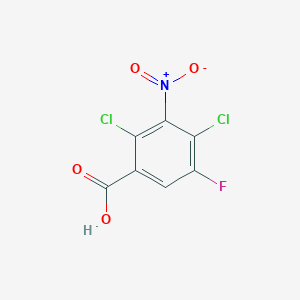
![2-{[(2-Methylphenyl)(phenyl)methoxy]methyl}oxirane](/img/structure/B10298.png)
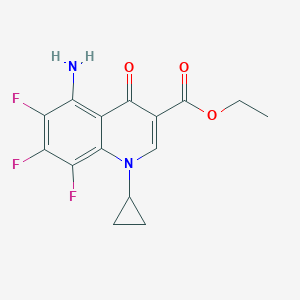
![N-[3-[2-(7-chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propylsulfamoyl]-4-octoxyphenyl]-2-octoxy-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide](/img/structure/B10301.png)
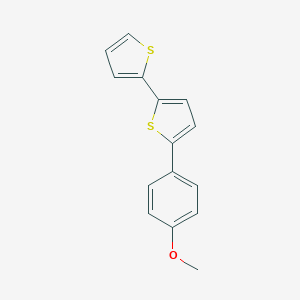
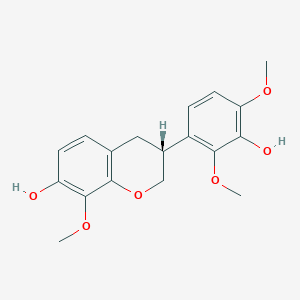
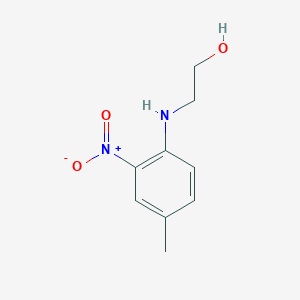

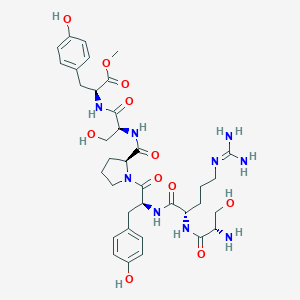
![2-[(2E,5E,7E)-10-[(2R,3R,4S,5S,6R)-2-[(E)-but-2-en-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]oxy-3-methyldeca-2,5,7-trienyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one](/img/structure/B10319.png)
